N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide
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Overview
Description
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide is a complex organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide typically involves the following steps:
Formation of 1-methyl-2-oxo-2,3-dihydro-1H-indole: This can be achieved through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with a suitable ketone.
Introduction of the 3-phenylpropanamide group: The indole derivative is then reacted with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and green chemistry principles can be applied to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or boron hydrides to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace functional groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, boron hydrides, and hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids, aldehydes, and ketones.
Reduction: Formation of alcohols, amines, and hydrocarbons.
Substitution: Formation of substituted indoles and amides.
Scientific Research Applications
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide is unique due to its specific structural features and biological activities. Similar compounds include:
Indole-3-carboxamide: Another indole derivative with potential biological activities.
Melatonin: A naturally occurring indole derivative with neuroprotective and antioxidant properties.
Indole-3-acetic acid: A plant hormone with various biological functions.
These compounds share the indole core but differ in their substituents and functional groups, leading to different biological activities and applications.
Biological Activity
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide is a compound belonging to the indole derivatives class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O2. Its structure includes an indole moiety fused with a phenylpropanamide, which is critical for its biological activity. The compound's IUPAC name is derived from its unique structural features that contribute to its interactions in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate enzyme activities and influence signaling pathways associated with cell proliferation and apoptosis.
- Enzyme Interaction : The compound has been shown to inhibit certain enzymes involved in cancer cell metabolism, leading to reduced proliferation rates in tumor cells.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds in the indole family have been reported to enhance ROS levels, which can induce apoptosis in cancer cells by activating pro-apoptotic proteins such as Bax and cleaved-caspase 3 .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various in vitro assays:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
SK-BR-3 | 10 | Induces apoptosis via ROS accumulation |
MDA-MB-231 | 8 | Inhibits TrxR leading to increased oxidative stress |
HCT116 | 9 | Activates apoptotic pathways |
SW480 | 12 | Modulates cell cycle progression |
These findings suggest that the compound exhibits potent anti-proliferative effects across various cancer cell lines, particularly those associated with breast and colorectal cancers .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines through modulation of NF-kB signaling pathways. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
- Study on Tumor Cell Lines : A study conducted on various tumor cell lines demonstrated that derivatives of this compound significantly inhibited cell growth. The most potent derivatives were found to induce apoptosis through ROS-mediated pathways .
- In Vivo Models : In animal models of cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to controls. These results underscore its potential for development into a therapeutic agent .
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-20-16-9-8-15(11-14(16)12-18(20)22)19-17(21)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCYTQKEMQDOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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